Cyclohexanecarboxylic acid, 4,4'-(1,4-phenylene)bis[1-methyl-
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Overview
Description
Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring and a phenylene group, which are connected through carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions . Another method involves the reaction of cyclohexanecarboxylic acid with phenylene derivatives in the presence of a dehydrating agent .
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single carboxylic acid group attached to a cyclohexane ring.
Benzoic acid: Contains a benzene ring with a carboxylic acid group, lacking the cyclohexane structure.
Phenylacetic acid: Features a phenyl group attached to an acetic acid moiety.
Uniqueness
Cyclohexanecarboxylic acid, 4,4’-(1,4-phenylene)bis[1-methyl-] is unique due to its combination of cyclohexane and phenylene groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
61405-08-1 |
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Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[4-(4-carboxy-4-methylcyclohexyl)phenyl]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-21(19(23)24)11-7-17(8-12-21)15-3-5-16(6-4-15)18-9-13-22(2,14-10-18)20(25)26/h3-6,17-18H,7-14H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
SFFVFGOFALMUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C3CCC(CC3)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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